molecular formula C18H13N3O3 B11630550 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11630550
M. Wt: 319.3 g/mol
InChI Key: ROYLITZARZRZOD-UHFFFAOYSA-N
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Description

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 1,3-benzodioxole and oxazole moieties.

    Coupling Reaction: The 1,3-benzodioxole derivative is coupled with an amino group to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the oxazole ring.

    Cyanation: Finally, the cyanide group is introduced to complete the synthesis.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate microtubule assembly makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and oxazole derivatives that exhibit anticancer activity. For example:

The uniqueness of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl cyanide lies in its specific combination of functional groups and its potent biological activity.

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H13N3O3/c19-9-14-18(24-17(21-14)13-4-2-1-3-5-13)20-10-12-6-7-15-16(8-12)23-11-22-15/h1-8,20H,10-11H2

InChI Key

ROYLITZARZRZOD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=CC=C4)C#N

Origin of Product

United States

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